N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications.
Chemical Structure and Properties
The compound belongs to the dibenzoxazepin class, characterized by a unique bicyclic structure that influences its biological interactions. The molecular formula is C18H20N2O2, and it has a molecular weight of approximately 296.37 Da.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It has been shown to act as an inhibitor of certain enzymatic pathways, which can modulate metabolic processes critical for cell survival and proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism, leading to reduced cell viability.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing central nervous system functions.
Cytotoxicity Assays
Cytotoxicity studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The MTT assay is commonly used for this purpose.
The compound exhibited significant cytotoxicity against the PANC-1 cell line with an IC50 value of 5.85 µM, indicating its potential as a therapeutic agent in pancreatic cancer treatment.
Angiogenesis Inhibition
Research indicates that compounds similar to this compound can suppress angiogenesis—a critical process in tumor growth and metastasis. A study demonstrated that a related compound inhibited the pERK-FosB/ΔFosB-VCAM-1 axis, leading to reduced endothelial activation and retinal permeability . This suggests potential applications in treating diseases characterized by excessive angiogenesis.
Pharmacological Applications
The compound has been investigated for its potential in treating various conditions:
- Cancer Therapy : Its cytotoxic effects on cancer cell lines make it a candidate for further development as an anticancer drug.
- Neurological Disorders : Given its interaction with neurotransmitter receptors, it may have implications in treating psychiatric disorders.
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-23-17-9-5-6-10-19(17)26-18-12-11-15(13-16(18)21(23)25)22-20(24)14-7-3-2-4-8-14/h5-6,9-14H,2-4,7-8H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEPYOWRJLEDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.